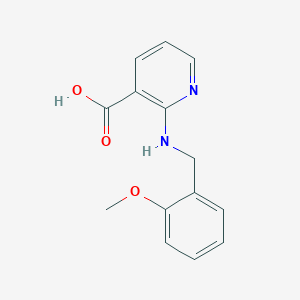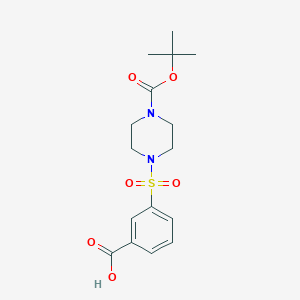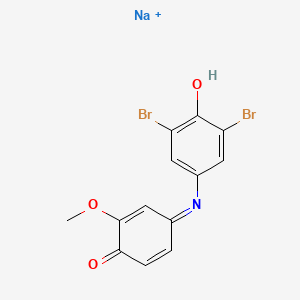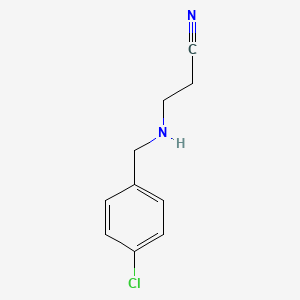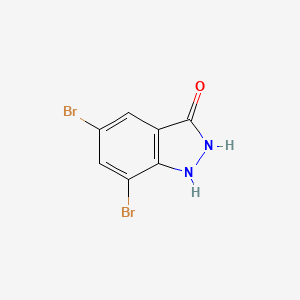
5,7-dibromo-1H-indazol-3-ol
Descripción general
Descripción
5,7-Dibromo-1H-indazol-3-ol is a derivative of indazole . Indazoles are one of the most important classes of nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring .
Synthesis Analysis
The synthesis of indazole derivatives has been a topic of interest in recent years. The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of 5,7-Dibromo-1H-indazol-3-ol is similar to that of 7-Bromo-1H-indazol-3-ol, with an additional bromine atom at the 5-position . The molecular weight of 7-Bromo-1H-indazol-3-ol is 213.03 , so the molecular weight of 5,7-Dibromo-1H-indazol-3-ol would be higher due to the additional bromine atom.Chemical Reactions Analysis
Indazole derivatives have been synthesized through various methods, including transition metal catalyzed reactions and reductive cyclization reactions . A new practical synthesis of 1H-indazole has been presented, where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed .Aplicaciones Científicas De Investigación
Catalytic Arylation in Synthesis :
- Indazoles, including 5,7-dibromo-1H-indazol-3-ol, are used in catalytic arylation processes. For instance, a study demonstrated a practical Pd(II)/Phen catalyst for direct C-3 arylation of indazole with aryl halides, important for synthesizing pharmaceuticals and agrochemicals (Ye et al., 2013).
Antimalarial Applications :
- Bis(indazol-3-ol) derivatives were evaluated as inhibitors in the biocrystallization process of ferriprotoporphyrin IX to hemozoin, a specific detoxification process in Plasmodium, suggesting potential antimalarial applications (Alho et al., 2009).
Synthesis of Fused Indazole Derivatives :
- Research has focused on the synthesis and characterization of various indazole derivatives, providing insights into the chemical properties and potential applications of these compounds in material science and pharmacology (Gopalakrishnan et al., 2008).
Electrochemical Applications :
- Indazole derivatives have been investigated for their role in enhancing the performance of high-voltage positive electrodes in batteries, indicating their relevance in energy storage technologies (Kang et al., 2014).
Synthesis of Triazole Derivatives :
- The synthesis of dibromo-triazoles from indazole compounds has been explored, highlighting the versatility of indazoles in producing functional materials with applications in medicinal chemistry and materials science (Yu et al., 2014).
Ocular Hypotensive Response :
- Indazole derivatives have been examined for their effects in reducing intraocular pressure in nonhuman primates, suggesting potential therapeutic applications in ocular conditions (May et al., 2015).
Structural Analysis :
- Studies on the structure of fluorinated indazoles have contributed to understanding the molecular structure and properties of indazole compounds, which is crucial for their application in various scientific fields (Teichert et al., 2007).
Drug Discovery and Click Chemistry :
- Indazoles are involved in click chemistry, a modular approach used in drug discovery, highlighting their importance in developing new pharmaceutical compounds (Kolb & Sharpless, 2003).
Mecanismo De Acción
The mechanism of action of indazole derivatives can vary depending on the specific compound and its functional groups. Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses a wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities .
Direcciones Futuras
Propiedades
IUPAC Name |
5,7-dibromo-1,2-dihydroindazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2O/c8-3-1-4-6(5(9)2-3)10-11-7(4)12/h1-2H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STLIXIZHCMYSMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)NN2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70616314 | |
| Record name | 5,7-Dibromo-1,2-dihydro-3H-indazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70616314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-dibromo-1H-indazol-3-ol | |
CAS RN |
108961-61-1 | |
| Record name | 5,7-Dibromo-1,2-dihydro-3H-indazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70616314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



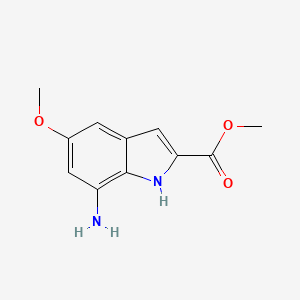

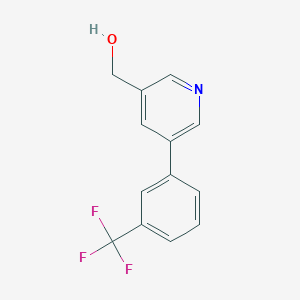
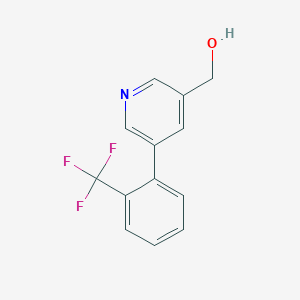

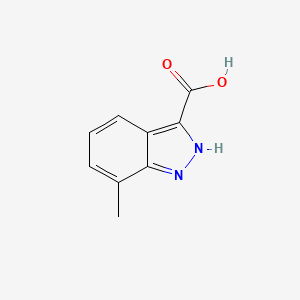
![4H-pyrrolo[2,3-d]oxazole-5-carboxylic acid](/img/structure/B1629636.png)
![1-Propyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B1629638.png)
![[(Propan-2-yl)oxy]cyclododecane](/img/structure/B1629641.png)

